EP 171
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17?,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSDRLWFSRHSX-NDMNASGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C/C=C\CCCC(=O)O)/C=C/C(COC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115825-93-9 | |
| Record name | EP 171 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115825939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Structure and Synthetic Strategies of Ep 171
Structural Features Underlying Biological Activity
The biological activity of EP 171 is inherently linked to its specific structural components, which collectively contribute to its function as a potent thromboxane (B8750289) A2 (TP-receptor) mimetic ontosight.aiusherbrooke.ca.
Core Prostadienoic Acid Backbone Characteristics
As a synthetic prostaglandin (B15479496) analog, this compound incorporates a prostadienoic acid backbone, a characteristic feature of natural prostaglandins (B1171923) ontosight.ai. Prostaglandins are a class of molecules known for their involvement in various physiological processes, including inflammation, vascular tone, and reproductive functions ontosight.ai. The prostadienoic acid backbone provides the fundamental structural framework typical of these biologically active lipids ontosight.aiebin.publipidmaps.org. While the general role of prostaglandin backbones is well-established, specific detailed research findings on how the prostadienoic acid backbone characteristics of this compound directly influence its unique biological activity, beyond its classification as a prostaglandin analog, are not extensively detailed in the provided information.
Influence of the p-Fluorophenoxy Group on Potency and Specificity
The incorporation of a p-fluorophenoxy group at the omega-terminus of this compound is a critical structural modification that significantly enhances its biological potency and specificity ontosight.aiusherbrooke.ca. Research indicates that replacing the four-carbon omega-terminus in 9,11-endoxy-10a-homo prostaglandin H2 with a p-fluorophenoxy group results in this compound, a compound exhibiting very high agonist potency at TP-receptors usherbrooke.ca. This modification renders this compound significantly more potent as a TP-receptor agonist compared to U-46619 (11,9-epoxymethano PGH2), with EC50 values ranging from 45 to 138 pM on various isolated smooth muscle preparations usherbrooke.ca. This compound has been observed to be 33 to 167 times more potent than U-46619 usherbrooke.ca.
The presence of a fluorine atom in a molecular structure can profoundly affect its physicochemical properties, including lipophilicity, and potentially influence its bioavailability and interactions with biological targets acs.orgaminer.org. This is attributed to differences in the energy levels of HOMO and LUMO, and the ability of fluorine to regulate pKa values, which can increase bioavailability in compounds containing amino groups acs.orgaminer.org. For this compound, the p-fluorophenoxy group contributes to its high specificity as a TP-receptor agonist when compared to other prostanoids like STA2 or U-46619 usherbrooke.ca.
Advanced Organic Synthesis Pathways for this compound and Analogs
The synthesis of complex organic compounds like this compound involves sophisticated organic chemistry techniques ontosight.ai. Developing efficient and cost-effective methods for producing such compounds in sufficient quantities for research and potential clinical use is crucial ontosight.ai.
Methodological Approaches for Stereoselective Synthesis
Stereoselective synthesis, which aims to preferentially form one stereoisomer over others, is a critical aspect in the production of biologically active compounds like this compound, given that different stereoisomers can exhibit distinct biological activities researchgate.net. While the search results confirm that the synthesis of this compound involves complex organic chemistry ontosight.ai, specific detailed methodological approaches for its stereoselective synthesis are not provided. Generally, stereoselective synthesis in organic chemistry employs various strategies, including reactions that control the geometry of double bonds, cross-coupling reactions, and the use of chiral catalysts or auxiliaries researchgate.netwhiterose.ac.uknih.gov. These methods are designed to achieve high levels of diastereoselectivity or enantioselectivity researchgate.netplos.org.
Optimization Strategies for Compound Yield and Purity
Optimization of synthetic pathways is essential to enhance the yield and purity of chemical compounds whiterose.ac.ukmdpi.com. For compounds like this compound, this process involves rigorous testing and adherence to regulatory standards to ensure quality ontosight.ai.
Common optimization strategies in chemical synthesis include:
Design of Experiments (DoE): A statistical method widely used in pharmaceutical and fine chemical industries to model and optimize reaction outputs (e.g., yield, purity) based on experimental inputs (factors like temperature, reaction time, reagent equivalents) whiterose.ac.uk. DoE offers significant benefits over traditional one-factor-at-a-time (OFAT) experimentation by allowing for the simultaneous investigation of multiple variables and their interactions whiterose.ac.uk.
One-Factor-At-A-Time (OFAT) Optimization: A method where one variable is changed while others are kept constant to identify optimal conditions whiterose.ac.uk. This approach is often used in laboratory settings due to its simplicity whiterose.ac.uk.
Process Parameter Adjustment: This involves systematically varying reaction conditions such as temperature, reaction time, solvent systems, catalyst loading, and reactant concentrations to find the optimal balance for maximum yield and purity whiterose.ac.ukmdpi.com. For instance, higher temperatures and longer residence times can sometimes increase yield but may also produce more impurities.
Purification Techniques: Optimization also extends to downstream processes, including workup and separation methods, to ensure the final product meets purity requirements whiterose.ac.uk.
While these general optimization principles are applicable to the synthesis of this compound, specific detailed research findings on the optimized conditions or particular strategies employed for this compound's yield and purity are not available in the provided information.
Diversity-Oriented Synthesis (DOS) for Analog Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy in synthetic chemistry aimed at generating libraries of structurally diverse small molecules to explore broad regions of chemical space, particularly for discovering compounds with novel biological functions. wikipedia.orghmdb.casigmaaldrich.comnih.gov Unlike traditional target-oriented synthesis, which focuses on a single target, DOS emphasizes the creation of molecular diversity across various aspects, including building blocks, stereochemistry, functional groups, and, most importantly, the molecular framework itself. hmdb.casigmaaldrich.com
The principles of DOS have found increasing application in the synthesis of natural product analogs, including those within the prostaglandin family. tocris.comhmdb.canih.gov For instance, solid-phase synthesis has been successfully employed for generating diverse E- and F-series prostaglandins, demonstrating how DOS can be leveraged to create collections of stereochemically diverse compounds. hmdb.ca The evolution of natural product synthesis has accelerated significantly with the implementation of DOS, enabling the systematic generation of analogs that can modulate various biological pathways. tocris.comsigmaaldrich.com This approach is particularly relevant for compounds like this compound, which is a synthetic analog designed to mimic a natural signaling molecule (TXA2). The development of fluorinated analogs of thromboxane A2, for example, has also seen a shift towards diversity-oriented strategies, highlighting the utility of this approach in creating new classes of related molecules. wikipedia.org
Theoretical Considerations in Chemical Synthesis and Pathway Design
Theoretical considerations play a pivotal role in the design and execution of chemical synthesis, especially for complex molecules like this compound. Retrosynthetic analysis, conceptualized by E.J. Corey, is a fundamental problem-solving technique that involves working backward from the target molecule to identify simpler, readily available precursors. hmdb.casigmaaldrich.comwikidata.orgguidetopharmacology.org This iterative process of bond disconnections and functional group interconversions (FGIs) helps in devising efficient synthetic pathways. hmdb.caguidetopharmacology.org
The field of chemical synthesis is increasingly benefiting from computational chemistry and artificial intelligence (AI) methods, which aid in retrosynthetic planning, reaction prediction, and automated synthesis. sigmaaldrich.comwikidata.orgwikipedia.orglipidmaps.orgnih.gov Computational tools can analyze vast datasets of chemical reactions, predict reaction outcomes, and even suggest optimal reaction conditions. wikidata.orgwikipedia.org Density Functional Theory (DFT), a quantum chemical calculation method, is routinely employed to understand molecular structures, reaction energies, and barrier heights, providing crucial insights at the atomic and electronic-structure level. lipidmaps.org
For the design of prostaglandin synthesis, the application of systematic design principles has led to the development of numerous possible routes. nih.gov While specific computational studies on this compound's synthetic pathway are not widely disclosed in the public domain, the general methodologies of computer-assisted synthesis and theoretical modeling are universally applicable to the design and optimization of complex organic molecules, including synthetic prostaglandin and thromboxane analogs. These theoretical frameworks enable chemists to rationally design molecules and their synthetic routes, improving efficiency and predictability in the synthesis of novel compounds. lipidmaps.orgnih.gov
Compound Names and PubChem CIDs
Molecular Pharmacology and Receptor Interaction of Ep 171
Ligand-Receptor Binding Kinetics
The binding affinity of EP 171 to TP-receptors has been quantitatively determined through various assays. For binding to TP-receptors on intact human platelets, this compound has an IC50 value of 2.9 nM nih.govmedchemexpress.com. Taking into account its racemic nature and the depletion of initial free ligand concentration due to receptor binding, the true Ki value for this compound is estimated to be approximately 1 nM nih.gov. In isolated smooth muscle preparations, the EC50 values for this compound ranged from 45 to 138 pM nih.govresearchgate.net.
Table 3: Binding Affinity and Potency Values for this compound
| Parameter | Value | Details | Source |
| IC50 | 2.9 nM | Binding to TP-receptors on human platelets | nih.govmedchemexpress.com |
| Ki (true) | ~1 nM | Estimated, considering racemic nature and ligand depletion | nih.gov |
| EC50 | 45-138 pM | Isolated smooth muscle preparations | nih.govresearchgate.net |
A distinctive feature of this compound's interaction with TP-receptors is its slow onset and offset of action nih.govresearchgate.netguidetopharmacology.org. This characteristic can complicate its study in isolated tissue preparations guidetopharmacology.org. For example, in the guinea-pig trachea, the time required for 50% reversal of this compound-induced contractions during washout was approximately 3 hours nih.gov. Similarly, the activation of human blood platelets by this compound, leading to both shape change (at 0.1 nM) and aggregation (at 1 nM), exhibited a slow onset, a kinetic profile not commonly observed with other thromboxane (B8750289) A2-mimetics nih.gov. Research suggests that the half-times for both the onset and offset of agonist action appear to correlate with the compound's potency rather than its lipophilicity nih.gov.
Investigation of Downstream Signaling Pathways Activated by TP-Receptor Engagement
Thromboxane A2 (TP) receptors are classified as G protein-coupled receptors (GPCRs) and mediate their cellular effects by coupling with and mobilizing various families of G proteins. tocris.comwikiwand.com This G protein coupling initiates a cascade of intracellular signaling events that lead to diverse physiological responses. tocris.com
Activation of TP receptors by agonists like this compound can lead to a range of cellular outcomes, including smooth muscle contraction and platelet activation. tocris.comwikipedia.org In the context of smooth muscle, TP receptor engagement is known to induce contraction in tissues such as those of the lung, intestines, and uterus. tocris.com In platelets, TP receptor activation results in platelet shape change, inside-out activation of integrins, and degranulation, ultimately promoting platelet aggregation. wikiwand.com
Furthermore, TP receptor activation has been implicated in stimulating processes such as tumor cell proliferation, migration, neovascularization, invasiveness, and metastasis in various cancer models and human tissue samples. tocris.com These complex cellular responses are a direct consequence of the downstream signaling pathways initiated by TP-receptor engagement.
The cell-stimulating ability of TP receptors is subject to regulation, including homologous desensitization, a process where the receptor's ability to mobilize its G protein targets and stimulate cell function rapidly reverses. tocris.com This desensitization can involve receptor internalization, particularly for the β isoform of TP. tocris.com Additionally, TP receptors can undergo heterologous desensitization, where activation of other receptors, such as prostacyclin (IP) or prostaglandin (B15479496) DP1 receptors, can down-regulate TP activity by activating protein kinases A or C. tocris.com The IP receptor can also form heterodimer complexes with the TPα receptor, which can modulate the nature and extent of cellular responses to TXA2, potentially limiting deleterious effects of TP receptor activation. tocris.com
Biological Activities of Ep 171 in Preclinical in Vitro Systems
Effects on Isolated Smooth Muscle Preparations
EP 171 exhibits potent contractile effects on various isolated smooth muscle preparations, acting as a strong TP-receptor agonist. nih.gov Its actions are notable for their slow onset and offset, distinguishing it from other thromboxane (B8750289) A2-mimetics. nih.gov
In studies involving six different isolated smooth muscle preparations, this compound demonstrated significantly higher potency as a TP-receptor agonist compared to U-46619, a commonly used thromboxane A2 mimetic. nih.gov this compound was found to be between 33 and 167 times more potent than U-46619, with half-maximal effective concentration (EC50) values ranging from 45 to 138 pM. nih.gov The slow onset and offset of its actions presented challenges in studying its effects, with, for instance, a 50% reversal of this compound-induced contractions on guinea-pig trachea requiring approximately 3 hours during washout. nih.gov
Table 1: Relative Potency of this compound vs. U-46619 on Isolated Smooth Muscle Preparations
| Compound | Relative Potency (vs. U-46619) | EC50 Range (pM) |
| This compound | 33-167 times more potent | 45-138 |
| U-46619 | 1 (Standard) | N/A |
The contractile actions induced by this compound are effectively blocked by specific TP-receptor antagonists. nih.gov Investigations on the pig pulmonary artery, a preparation known for its more rapid response, showed that the TP-receptor antagonist EP 092 blocked the contractile effects of both this compound and U-46619 to similar extents, with pA2 values of 8.09 and 8.15, respectively. nih.gov Furthermore, established responses to this compound were slowly reversed following the addition of high concentrations of TP-receptor antagonists such as EP 092, GR 32191, or BM 13177. nih.gov This slow reversal was also observed with other less potent 16-p-halophenoxy prostanoids and U-46619, suggesting a correlation between the half-times for offset (and onset) of agonist action and their potency. nih.gov
This compound's effects were evaluated across various species-specific tissues, including guinea-pig trachea and pig pulmonary artery. nih.gov As noted, the guinea-pig trachea demonstrated a prolonged washout time for this compound-induced contractions. nih.gov The pig pulmonary artery proved to be a more suitable model for studying the antagonist effects due to its faster response kinetics. nih.gov Additionally, studies confirmed the presence of TP-receptors mediating muscle contraction in the guinea-pig fundus, although the maximal response elicited by TP-receptor activation in this tissue was approximately 35% of the maximal response observed with PGE2. nih.gov This indicates a specific, albeit quantitatively different, TP-receptor mediated response in guinea-pig fundus. nih.gov
Modulation of Platelet Function
This compound is also a highly potent activator of human blood platelets, inducing both shape change and aggregation. nih.gov The dynamics of these platelet responses, however, present an unusual profile compared to other thromboxane A2-mimetics. nih.gov
This compound effectively induces shape change in human blood platelets at a concentration of 0.1 nM. nih.gov This effect, along with aggregation, is characterized by a slow onset, a feature not commonly observed with other thromboxane A2-mimetics. nih.gov
This compound induces platelet aggregation in human blood platelets at a concentration of 1 nM. nih.gov It is approximately 90 times more potent than U-46619 in activating human blood platelets. nih.gov The aggregation dynamics, similar to shape change, are slow in onset. nih.gov Further studies on the competition between agonists and a radioiodinated PTA2 derivative ([125I]-PTA-OH) for binding to TP-receptors on intact human platelets showed that this compound had the lowest IC50 value of 2.9 nM. nih.gov This IC50 value correlated well with its observed aggregating potency, suggesting a true Ki for this compound of approximately 1 nM, considering its racemic nature and the reduction of initial free ligand concentration due to TP-receptor binding. nih.gov
Table 2: Potency of this compound in Human Blood Platelet Activation
| Activity | Concentration/Potency | Notes |
| Platelet Shape Change | 0.1 nM | Slow onset |
| Platelet Aggregation | 1 nM | Slow onset |
| Relative Potency | 90x more potent than U-46619 | In activating human blood platelets |
| TP-receptor Binding (IC50) | 2.9 nM | Correlates with aggregating potency; estimated Ki ~1 nM |
Receptor Binding Studies in Intact Human Platelets
This compound demonstrates potent agonistic activity on human blood platelets, acting as a very effective activator. nih.gov Investigations into its receptor binding characteristics involved competition studies with a radioiodinated PTA2 derivative ([125I]-PTA-OH) for binding to TP-receptors expressed on intact human platelets. nih.gov
The compound exhibited a remarkably low IC50 value of 2.9 nM in these competition assays, indicating its high affinity for the TP-receptor. nih.gov When considering its racemic nature and the reduction of initial free ligand concentration due to TP-receptor binding, the true Ki for this compound is estimated to be approximately 1 nM. nih.gov
A notable characteristic of this compound's action on human platelets is the slow onset of both shape change and aggregation, occurring at concentrations of 0.1 nM and 1 nM, respectively. This profile is distinct from previously observed thromboxane A2-mimetics. nih.gov Thromboxane A2 (TXA2) receptors (TP receptors) are crucial in mediating platelet activation and aggregation, with TXA2 binding to the TPα receptor leading to processes such as platelet shape change, inside-out activation of integrins, and degranulation. guidetopharmacology.orgmdpi.com
Table 1: this compound Receptor Binding Parameters in Intact Human Platelets
| Parameter | Value | Details | Source |
| Receptor | TP-receptor | Thromboxane A2 receptor | nih.gov |
| Ligand Competed | [125I]-PTA-OH | Radioiodinated PTA2 derivative | nih.gov |
| IC50 | 2.9 nM | Concentration inhibiting 50% of binding | nih.gov |
| Estimated Ki | ~1 nM | True inhibition constant, accounting for racemic nature and ligand depletion | nih.gov |
| Effect on Platelets | Shape change (0.1 nM), Aggregation (1 nM) | Very potent activator, slow onset | nih.gov |
Exploration of Other Relevant Cellular Models
Beyond its effects on human platelets, this compound has been investigated for its agonist potency at TP-receptors in various isolated smooth muscle preparations. nih.gov In these systems, this compound demonstrated significantly higher potency as a TP-receptor agonist compared to U-46619 (11,9-epoxymethano PGH2), ranging from 33 to 167 times more potent. nih.gov The EC50 values for this compound on these preparations spanned from 45 to 138 pM. nih.gov
A consistent observation across these smooth muscle preparations was the slow onset and offset of this compound's actions, which made its study challenging. nih.gov For instance, on the guinea-pig trachea, the time required for 50% reversal of this compound-induced contractions during washout was approximately 3 hours. nih.gov In contrast, on the pig pulmonary artery, a preparation known for its more rapid response, it was possible to demonstrate that the TP-receptor antagonist EP 092 blocked the contractile actions of both this compound and U-46619 to similar extents, with pA2 values of 8.09 and 8.15, respectively. nih.gov
Table 2: this compound Agonist Potency and Reversal Characteristics in Isolated Smooth Muscle Preparations
| Preparation | Relative Potency vs. U-46619 | EC50 (pM) | Reversal Characteristics | Antagonist (EP 092) pA2 | Source |
| Six isolated smooth muscle preparations (general) | 33-167 times more potent | 45-138 | Slow onset and offset | N/A | nih.gov |
| Guinea-pig trachea | N/A | N/A | 50% reversal in ~3 hours during washout | N/A | nih.gov |
| Pig pulmonary artery | N/A | N/A | N/A | 8.09 (for this compound), 8.15 (for U-46619) | nih.gov |
Structure Activity Relationship Sar Studies of Ep 171 and Its Derivatives
Correlation between Specific Structural Features and TP-Receptor Agonist Potency
EP 171, chemically identified as 9α-homo-9,11-epoxy-15β-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid, derives its high agonist potency at TP-receptors from a key structural modification. wikipedia.orgnih.gov Specifically, the replacement of the four-carbon omega-terminus in 9,11-endoxy-10a-homo prostaglandin (B15479496) H2 with a p-fluorophenoxy group is crucial for its potent activity. wikipedia.org
Comparative studies highlight this compound's remarkable potency. It has been demonstrated to be 33 to 167 times more potent as a TP-receptor agonist than U-46619 (11,9-epoxymethano PGH2) across various isolated smooth muscle preparations, with EC50 values ranging from 45 to 138 pM. wikipedia.orgwikipedia.org Furthermore, this compound is approximately 90 times more potent than U-46619 in activating human blood platelets. wikipedia.org Its binding affinity to TP receptors on intact human platelets is characterized by an IC50 of 2.9 nM. wikipedia.orgcenmed.com This compound also exhibits superior specificity as a TP-receptor agonist compared to other known agonists like STA2 or U-46619. wikipedia.org The introduction of a 16-p-halophenoxy terminus, as seen in this compound and I-BOP, is a structural feature known to significantly enhance TP receptor agonist potency. thegoodscentscompany.com
Table 1: Comparative Potency of this compound and U-46619
| Compound | TP-Receptor Agonist Potency (vs. U-46619) | EC50 (Smooth Muscle Preparations) | Platelet Activation Potency (vs. U-46619) | IC50 (Human Platelet TP-Receptor Binding) |
| This compound | 33-167 times more potent wikipedia.orgwikipedia.org | 45-138 pM wikipedia.org | ~90 times more potent wikipedia.org | 2.9 nM wikipedia.orgcenmed.com |
| U-46619 | Reference compound | - | Reference compound | - |
Impact of Molecular Modifications on Pharmacodynamic Profile (e.g., onset/offset kinetics)
While this compound demonstrates exceptional potency, its pharmacological utility is influenced by its distinct pharmacodynamic profile, particularly its slow onset and offset kinetics. wikipedia.org Studies on isolated tissue preparations, such as the guinea-pig trachea, have shown that the time required for 50% reversal of this compound-induced contractions during washout can be as long as approximately 3 hours. wikipedia.org
This slow reversibility is a recognized characteristic associated with the 16-p-halophenoxy terminus, a structural feature that, while increasing potency, can also compromise the compound's utility due to prolonged action. thegoodscentscompany.com In contrast, less potent 16-p-halophenoxy prostanoids and U-46619 exhibit faster onset and offset kinetics. wikipedia.org Research suggests that the half-times for the offset (and onset) of agonist action appear to correlate with potency rather than with lipophilicity, indicating a complex interplay between structural elements and kinetic behavior. wikipedia.org Furthermore, highly potent TP agonists like this compound and I-BOP are anticipated to be resistant to in vivo deactivation by 15-OH prostaglandin dehydrogenase due to their 16-p-halophenoxy moieties, contributing to their prolonged effects. uni-freiburg.de
Computational Approaches to SAR Modeling
Computational methodologies play an increasingly vital role in modern drug discovery, complementing experimental SAR studies by providing insights into molecular interactions and predicting biological activities. googleapis.com
Quantitative Structure-Activity Relationship (QSAR) methodologies are well-established computational techniques that aim to establish mathematical relationships between the chemical structure of molecules and their biological activities. googleapis.comcenmed.combio-techne.com These models typically involve correlating numerical descriptors, derived from molecular structures, with experimentally measured properties or bioactivities. cenmed.com Historically, QSAR has been extensively applied in computer-aided drug discovery, evolving from early linear regression models to more sophisticated non-linear and higher-dimensional models. cenmed.cominvivochem.cn QSAR models are developed by analyzing a training set of chemicals with defined endpoints and descriptors, and their predictive performance is evaluated using a test set. bio-techne.com
The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized bioactivity prediction within drug discovery. nih.govinvivochem.cn These techniques are increasingly valuable for predicting various biological endpoints, including a compound's efficacy and other properties. nih.govinvivochem.cnnih.govguidetopharmacology.org ML algorithms can analyze complex datasets, including bioactivity matrices (ligand-target pairs), to identify patterns and make predictions about novel molecules. nih.gov This approach offers an expedited solution to the complex challenges associated with traditional drug discovery, allowing for efficient discovery of target-specific compounds and assessment of bioactivity. invivochem.cn
Molecular docking and dynamics simulations are powerful computational tools for investigating ligand-target interactions at an atomic level. Molecular docking is employed to predict the preferred binding orientation of a ligand to a protein target and to estimate the binding affinity. ontosight.aisnu.ac.kr It helps identify the most stable conformations of ligands within the protein's binding pocket. ontosight.ai
Molecular dynamics (MD) simulations extend this analysis by simulating the time-dependent behavior of molecular systems. nih.gov MD allows for the exploration of binding and unbinding pathways, providing insights into the dynamic nature of ligand-receptor interactions. nih.gov These simulations are crucial for calculating kinetic properties such as transition rates and residence times (RT) of protein-ligand complexes, which can correlate more closely with drug efficacy than static binding affinity. nih.gov MD simulations can also be used to predict various molecular properties, such as partition coefficients (log P), and to screen large databases of potential ligands while accounting for ligand-induced conformational changes of the target. nih.gov
Theoretical Frameworks Guiding Research on Ep 171
Fundamental Principles of Receptor Theory in Pharmacology
Receptor theory is a cornerstone of pharmacology, positing that drugs exert their effects by binding to specific macromolecular components, known as receptors, on or within cells scribd.comnih.govnih.gov. This interaction initiates a cascade of biochemical events that ultimately lead to a physiological response. Key principles of receptor theory include affinity, efficacy, and potency fishersci.ca. Affinity refers to the strength of the binding between a drug and its receptor, while efficacy describes the maximal biological response a drug can produce upon binding. Potency, often quantified by the EC50 (effective concentration 50%), reflects the concentration of a drug required to elicit half of its maximal effect.
EP 171 exemplifies these fundamental principles as a high-affinity thromboxane (B8750289) A2 (TP) receptor agonist. Its ability to bind specifically and potently to TP-receptors demonstrates the selective nature of drug-receptor interactions. The observed physiological responses, such as smooth muscle contraction and platelet activation, are direct manifestations of its agonistic action at these specific receptors.
Ligand-Binding Models for High-Affinity Agonists
Ligand-binding models provide a quantitative framework for understanding the interaction between a ligand (such as this compound) and its receptor, describing the relationship between ligand concentration and receptor occupancy nih.gov. For high-affinity agonists like this compound, these models are crucial for explaining how relatively low concentrations of the compound can lead to significant biological effects.
Classic models, such as the occupancy theory, propose that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug nih.gov. More advanced models, including the two-state model and the ternary complex model, account for receptor conformational changes and interactions with downstream signaling molecules (e.g., G-proteins), providing a more nuanced understanding of agonist action and efficacy. The very high potency of this compound, with EC50 values in the picomolar range on various smooth muscle preparations, highlights its strong binding affinity and effective receptor activation. The observed slow onset and offset of this compound's actions further suggest a tight binding interaction with the TP-receptor, potentially involving a prolonged receptor residence time, a critical parameter explored within advanced ligand-binding kinetics. Studies have shown a strong correlation between high-affinity agonist binding and efficacy, supporting the utility of these models in predicting drug activity.
Theoretical Underpinnings of Structure-Activity Relationship Analysis
Structure-Activity Relationship (SAR) analysis is a theoretical framework that investigates the relationship between the chemical structure of a compound and its biological activity. The fundamental premise of SAR is that similar molecules tend to exhibit similar biological activities, although the precise definition of "similarity" can vary depending on the specific activity being studied. Quantitative Structure-Activity Relationship (QSAR) models further elaborate on this by establishing mathematical relationships between physicochemical properties or structural features (descriptors) and biological activities. These descriptors can range from simple physicochemical properties to complex three-dimensional molecular contours.
This compound's development is a direct application of SAR principles. It is a synthetic analog derived from 9,11-endoxy-10a-homo prostaglandin (B15479496) H2, where the replacement of the four-carbon omega-terminus with a p-fluorophenoxy group resulted in a compound with significantly enhanced agonist potency at TP-receptors. This specific structural modification and its profound impact on receptor affinity and specificity underscore the power of SAR in rational drug design and optimization. By systematically altering chemical features and observing changes in biological activity, researchers can deduce critical structural elements responsible for a compound's pharmacological profile.
Systems Biology Approaches in Target Identification and Pathway Analysis
Systems biology offers an integrative framework to understand complex biological phenomena by analyzing the interactions between various components of a biological system, rather than studying them in isolation. In pharmacology, this approach is instrumental in identifying novel drug targets and elucidating the intricate pathways through which drugs exert their effects and influence disease progression. By integrating large-scale data from genomics, proteomics, and metabolomics, systems biology can map cellular networks and identify key nodes or pathways that are dysregulated in disease states or modulated by therapeutic interventions.
While specific systems biology studies solely on this compound are not detailed in the provided search results, the compound's action as a TP-receptor agonist inherently places it within the broader context of prostaglandin and thromboxane signaling pathways. A systems biology approach would be crucial for comprehensively understanding the downstream effects of TP-receptor activation by this compound, including its impact on various cellular processes, gene expression, and potential cross-talk with other signaling networks. This holistic perspective can help in predicting potential off-target effects, identifying synergistic interactions, and ultimately optimizing therapeutic strategies for conditions where the thromboxane pathway is implicated, such as inflammation.
Data Tables
Table 1: Comparative Potency of this compound and U-46619 at TP-receptors
| Compound | Agonist Potency at TP-receptors (vs. U-46619) | EC50 (pM) on smooth muscle preparations | Platelet Activation Potency (vs. U-46619) | IC50 for [125I]-PTA-OH binding (nM) |
| This compound | 33-167 times more potent | 45-138 | ~90 times more potent | 2.9 |
| U-46619 | Reference | - | Reference | - |
Research Methodologies and Experimental Design for Ep 171 Investigation
In Vitro Pharmacological Assay Design and Execution
In vitro pharmacological assays are crucial for understanding the biological activity of compounds like EP 171, providing insights into their potency, efficacy, and selectivity at specific receptors.
Isolated organ bath techniques are fundamental in pharmacology for studying the effects of chemical substances on isolated tissues in a controlled environment. These systems allow for precise control over parameters such as temperature, oxygenation, nutrient supply, and pH. Tissues, typically smooth, cardiac, or skeletal muscle preparations, are mounted in organ baths, and their contractile or relaxant responses to various agents are recorded using isometric force transducers. thegoodscentscompany.comwikipedia.orgctdbase.org
In the investigation of this compound, isolated smooth muscle preparations were utilized to assess its agonist potency at TP-receptors. Studies demonstrated that this compound exhibited remarkably high agonist potency, being 33 to 167 times more potent than U-46619, another established TP-receptor agonist. researchgate.net The EC50 values for this compound on these preparations ranged from 45 to 138 pM. researchgate.net A notable characteristic observed was the slow onset and offset of this compound's actions. For instance, on guinea-pig trachea, the time required for a 50% reversal of this compound-induced contractions during washout was approximately 3 hours. researchgate.net On the pig pulmonary artery, a more rapidly responding preparation, the TP-receptor antagonist EP 092 was shown to block the contractile actions of this compound and U-46619 to similar extents, with pA2 values of 8.09 and 8.15, respectively. researchgate.net
Table 1: Potency of this compound on Isolated Smooth Muscle Preparations
| Preparation Type | Agonist Compared to U-46619 (Fold Potency) | EC50 Range (pM) | Onset/Offset Characteristics |
| Isolated Smooth Muscle | 33-167 times more potent | 45-138 | Slow onset, slow offset |
| Guinea-Pig Trachea | N/A | N/A | ~3 hours for 50% reversal |
| Pig Pulmonary Artery | N/A | N/A | Blocked by EP 092 |
Platelet function assays are vital for evaluating how well platelets contribute to blood clotting, particularly in response to various agonists. Techniques such as light transmission aggregometry (LTA), whole blood impedance aggregometry, and the Platelet Function Assay (PFA-100) are commonly employed to measure platelet adhesion, activation, and aggregation. slu.senih.govwikiwand.comnih.govguidetopharmacology.org Radioligand binding assays, on the other hand, quantify the interaction of a compound with specific receptors by measuring the binding of a radiolabeled ligand. researchgate.net
This compound was found to be a very potent activator of human blood platelets, demonstrating approximately 90 times greater potency than U-46619. researchgate.net The compound induced both shape change (at 0.1 nM) and aggregation (at 1 nM) in human platelets. researchgate.net Similar to its effects on isolated smooth muscle, the onset of both shape change and aggregation was slow, a profile not typically observed for other thromboxane (B8750289) A2-mimetics. researchgate.net
In radioligand binding studies, competition between this compound and a radio-iodinated PTA2 derivative ([125I]-PTA-OH) for binding to TP-receptors on intact human platelets was investigated. This compound exhibited an IC50 of 2.9 nM, which correlated well with its aggregating potency. The estimated true Ki for this compound in these studies was approximately 1 nM, considering its racemic nature and potential reduction of initial free ligand concentration due to TP-receptor binding. researchgate.net
Table 2: Effects of this compound on Human Blood Platelets
| Parameter | This compound vs. U-46619 (Potency) | Concentration for Effect | Onset Characteristics | IC50 (TP-receptor binding) | Estimated True Ki |
| Platelet Activation | ~90 times more potent | N/A | N/A | N/A | N/A |
| Platelet Shape Change | N/A | 0.1 nM | Slow | N/A | N/A |
| Platelet Aggregation | N/A | 1 nM | Slow | N/A | N/A |
| TP-receptor binding (vs. [125I]-PTA-OH) | N/A | N/A | N/A | 2.9 nM | ~1 nM |
Cell culture models are indispensable for studying receptor expression, function, and downstream signaling pathways in a controlled cellular environment. These models allow for the investigation of specific receptor subtypes and their interactions with ligands, as well as the analysis of intracellular signaling cascades. zhanggroup.orgrjdentistry.comnih.govwikipedia.orglipidmaps.org
While specific detailed findings on the design and execution of cell culture models solely for this compound were not explicitly detailed in the provided search results, the broader context of this compound's characterization implies the use of such models. For instance, the comparison of this compound's potencies at TP-, EP1-, and FP-receptors to assess its specificity suggests that these receptors might have been expressed in appropriate cell lines. researchgate.net This approach allows researchers to isolate the effects of this compound on a particular receptor without interference from other receptor types present in complex native tissues. Such studies are crucial for confirming receptor selectivity and understanding the molecular basis of a compound's pharmacological profile.
Analytical Chemistry Techniques for Compound Characterization and Purity Assessment
Analytical chemistry techniques are critical for confirming the identity, structure, and purity of chemical compounds. This ensures that the substance being investigated is precisely what it is purported to be and that any observed biological effects are attributable to the compound itself, rather than impurities. wikipedia.orgucdavis.edunih.gov
This compound has been characterized as 9α-homo-9,11-epoxy-15β-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid. invivochem.cnzhanggroup.org Its complex chemical structure features a prostadienoic acid backbone, characteristic of prostaglandins (B1171923), along with modifications such as a fluorophenoxy group and an epoxy moiety. invivochem.cn Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic methods (e.g., High-Performance Liquid Chromatography, HPLC) would typically be employed for such characterization. These methods provide detailed information about molecular weight, elemental composition, functional groups, and stereochemistry, all of which are essential for confirming the synthesized structure and assessing purity. HPLC, in particular, is widely used for purity assessment and quantification of compounds.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play an increasingly vital role in drug discovery and development, offering insights into molecular properties, interactions, and potential biological activities without extensive experimental work.
Cheminformatics involves the application of computational and informational techniques to a range of problems in the field of chemistry. A core aspect of cheminformatics is the generation of molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can encode various characteristics such as molecular weight, hydrogen bond donors/acceptors, lipophilicity (logP), and topological properties.
For this compound, cheminformatics would be used to calculate a wide array of molecular descriptors from its chemical structure (C23H29FO5). These descriptors are instrumental in:
Structure-Activity Relationship (SAR) Studies : Correlating structural features with observed biological activity (e.g., TP-receptor agonism).
Virtual Screening : Identifying other compounds with similar properties or predicting the activity of novel compounds.
Molecular Docking and Dynamics Simulations : Predicting how this compound interacts with its target TP-receptor at an atomic level. This can involve simulating the binding pose and stability of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Models : Building predictive models that relate molecular descriptors to biological activities, which can then be used to design new compounds with improved properties.
While specific computational findings or models for this compound were not detailed in the provided information, the nature of its investigation as a potent TP-receptor agonist strongly suggests that computational methods would be invaluable for understanding its high affinity and slow kinetic profile, potentially revealing unique structural features responsible for these characteristics.
The compound "this compound" is identified as 9α-homo-9,11-epoxy-15β-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid, with PubChem CID 5311384 nih.govnih.gov. It is described as a synthetic prostaglandin (B15479496) analog nih.gov.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focused solely on the chemical compound "this compound" as requested for the specified sections. The available information primarily identifies the compound and its general classification as a synthetic prostaglandin analog, indicating potential therapeutic applications that would require further study nih.gov.
Q & A
Q. What defines "EP 171" as a research front, and how is it identified in scientific literature?
"this compound" is categorized as a research front through citation analysis of highly cited, interconnected papers (2015–2020) that reflect emerging or active scientific trends . Methodologically, it is identified using algorithms to cluster publications by co-citation patterns and thematic coherence, followed by expert validation to assign a descriptive title (e.g., "SARS-CoV-2 pathogenesis" or "extreme precipitation events") . Researchers can replicate this approach using tools like Clarivate’s Research Fronts reports or bibliometric software (e.g., VOSviewer) to map citation networks.
Q. What methodologies are recommended for conducting a literature review on this compound?
- Step 1 : Use keyword searches (e.g., terms from this compound’s title in Clarivate’s report) in databases like Web of Science or Scopus, filtered by citation count and publication year (2015–2020) .
- Step 2 : Perform co-citation analysis to identify core papers and authors.
- Step 3 : Synthesize findings using concept-mapping tools to visualize interdisciplinary connections (e.g., ecology, virology, or chemistry) .
Q. How can researchers formulate a hypothesis aligned with this compound’s scope?
Hypotheses must address unresolved questions within this compound’s domain (e.g., mechanistic gaps in viral transmission or ecological drivers of extreme weather). Use the PICO framework:
- Population/Problem : Define the system (e.g., viral strains, ecosystems).
- Intervention/Exposure : Specify variables (e.g., temperature, viral load).
- Comparison : Identify control groups or baseline data.
- Outcome : Link to this compound’s thematic goals (e.g., predictive models for climate events) .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound, and how can they be mitigated?
Challenges include:
- Data heterogeneity : this compound often spans disciplines (e.g., virology and climatology), requiring standardized protocols for cross-domain data integration .
- Reproducibility : Ensure detailed methodology sections, including raw data access, instrument specifications, and statistical thresholds (e.g., p-values) .
- Ethical constraints : For human/animal studies, adhere to institutional review board (IRB) guidelines and document participant selection criteria .
Q. How should researchers analyze contradictory data within this compound’s domain?
- Comparative analysis : Use meta-analysis tools to reconcile conflicting results (e.g., forest plots for effect sizes).
- Source evaluation : Assess methodological rigor (e.g., sample size, control groups) and potential biases (e.g., funding sources) .
- Hypothesis refinement : Revisit experimental assumptions or variables (e.g., confounding factors in ecological studies) .
Q. What strategies ensure interdisciplinary collaboration when addressing this compound’s research gaps?
- Unified frameworks : Develop shared ontologies (e.g., standardized terminology for climate-virology interactions).
- Cross-training : Encourage team members to attend workshops in adjacent fields (e.g., virologists learning ecological modeling).
- Data repositories : Use platforms like Zenodo to share datasets in FAIR (Findable, Accessible, Interoperable, Reusable) formats .
Q. How can machine learning enhance reproducibility in this compound-related studies?
- Data preprocessing : Apply algorithms to normalize heterogeneous datasets (e.g., RNA sequences vs. climate data).
- Predictive modeling : Use architectures like BERT or BART for text mining to identify undercited but relevant literature .
- Bias detection : Train models to flag methodological inconsistencies in published works (e.g., unbalanced sample sizes) .
Q. What ethical considerations are critical for this compound studies involving human subjects?
- Informed consent : Clearly explain risks/benefits, especially in pandemic-related research .
- Data anonymization : Remove identifiers from datasets (e.g., patient demographics).
- Conflict of interest disclosure : Document funding sources and institutional affiliations .
Methodological Resources
- Data collection : Use mixed methods (e.g., surveys, lab experiments) with validated instruments (e.g., WHO’s COVID-19 questionnaires) .
- Statistical analysis : Employ R or Python for robust hypothesis testing (e.g., ANOVA for multi-variable studies) .
- Publication standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility and supplementary data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
